molecular formula C16H22ClN3OS B2712796 N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride CAS No. 2445793-50-8

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride

Cat. No.: B2712796
CAS No.: 2445793-50-8
M. Wt: 339.88
InChI Key: XKMBZBNIOAKONP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Amination of Cyclohexane: The cyclohexane ring is aminated to introduce the 4-amino group.

    Coupling Reaction: The aminated cyclohexane is then coupled with the benzothiazole derivative through an amide bond formation.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.

    Substitution: The amino and amide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole or cyclohexane rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide
  • N-(4-Aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide;hydrobromide

Uniqueness

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-2-(1,2-benzothiazol-3-yl)-N-methylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS.ClH/c1-19(12-8-6-11(17)7-9-12)16(20)10-14-13-4-2-3-5-15(13)21-18-14;/h2-5,11-12H,6-10,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBZBNIOAKONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)CC2=NSC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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